molecular formula C22H23N3O3 B12248941 2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12248941
M. Wt: 377.4 g/mol
InChI Key: OPNAGBQDAXTBPE-UHFFFAOYSA-N
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Description

2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-quinoline: Known for its biological activity.

    2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydroquinoline: Another piperidine derivative with notable pharmacological properties.

Uniqueness

What sets 2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of a piperidine ring with a naphthyridine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H23N3O3/c1-27-17-6-7-18(20(14-17)28-2)22(26)25-12-9-15(10-13-25)19-8-5-16-4-3-11-23-21(16)24-19/h3-8,11,14-15H,9-10,12-13H2,1-2H3

InChI Key

OPNAGBQDAXTBPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC

Origin of Product

United States

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